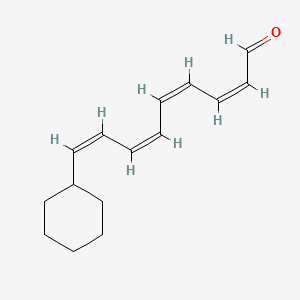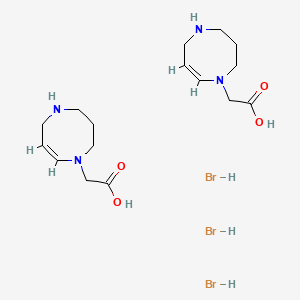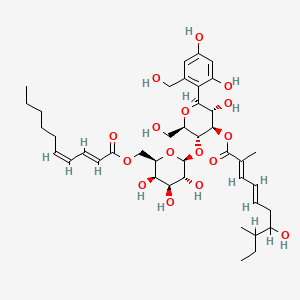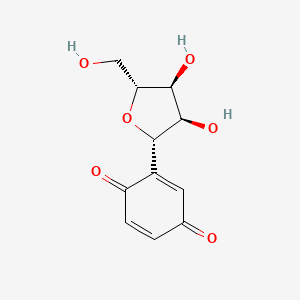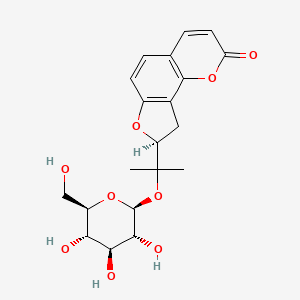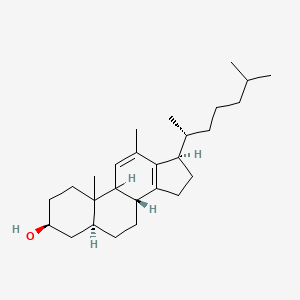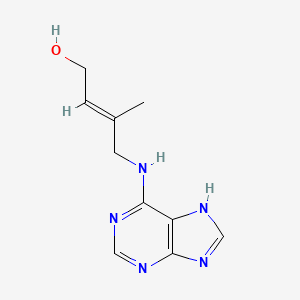
Isozeatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isozeatin is a synthetic organic compound that features a purine base attached to a butenol chain. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Isozeatin typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as purine derivatives and butenol intermediates.
Coupling Reaction: The purine base is coupled with the butenol chain using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow reactors to ensure high yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Isozeatin can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The double bond can be reduced to a single bond using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The amino group on the purine base can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Alkylated or acylated purine derivatives.
Applications De Recherche Scientifique
Isozeatin has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Isozeatin involves its interaction with specific molecular targets, such as enzymes or receptors. The purine base can mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or protein function. This can lead to the inhibition of viral replication or cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Adenosine: A naturally occurring purine nucleoside with similar structural features.
3-methyladenine: A methylated purine derivative with comparable biological activities.
4-aminobut-2-en-1-ol: A compound with a similar butenol chain but lacking the purine base.
Uniqueness: Isozeatin is unique due to its combination of a purine base with a butenol chain, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with specific molecular targets and exhibit potential therapeutic effects.
Propriétés
Numéro CAS |
21623-11-0 |
|---|---|
Formule moléculaire |
C10H13N5O |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
(E)-3-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol |
InChI |
InChI=1S/C10H13N5O/c1-7(2-3-16)4-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15)/b7-2+ |
Clé InChI |
GPKGHQSZBVRAPF-FARCUNLSSA-N |
SMILES |
CC(=CCO)CNC1=NC=NC2=C1NC=N2 |
SMILES isomérique |
C/C(=C\CO)/CNC1=NC=NC2=C1NC=N2 |
SMILES canonique |
CC(=CCO)CNC1=NC=NC2=C1NC=N2 |
Synonymes |
E-isozeatin isozeatin isozeatin, (Z)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2E)-1-carbamoyl-2-[(5-nitrofuran-2-yl)methylidene]hydrazin-1-yl]acetic acid](/img/structure/B1238616.png)
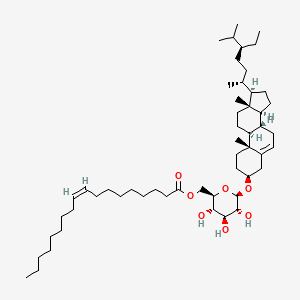
![(8Z)-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-3(30),4,6,8,10(29),11,13,16(21),17,19,25,27-dodecaene-4,5,17-triol](/img/structure/B1238618.png)


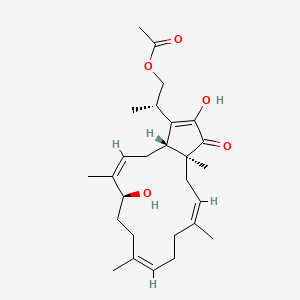
![[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1238628.png)
